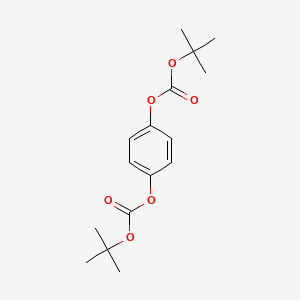
1,4-Phenylene di-tert-butyl bis(carbonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Phenylene di-tert-butyl bis(carbonate) is an organic compound with the molecular formula C16H22O6 and a molecular weight of 310.35 g/mol . It is a solid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of two tert-butyl carbonate groups attached to a 1,4-phenylene ring.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Phenylene di-tert-butyl bis(carbonate) can be synthesized through the reaction of 1,4-dihydroxybenzene with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
1,4-dihydroxybenzene+2di-tert-butyl dicarbonate→1,4-Phenylene di-tert-butyl bis(carbonate)+2CO2
Industrial Production Methods
Industrial production of 1,4-Phenylene di-tert-butyl bis(carbonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
1,4-Phenylene di-tert-butyl bis(carbonate) undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl carbonate groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form 1,4-dihydroxybenzene and tert-butyl alcohol in the presence of an acid or base.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can form a carbamate derivative.
Hydrolysis: The major products are 1,4-dihydroxybenzene and tert-butyl alcohol.
科学研究应用
1,4-Phenylene di-tert-butyl bis(carbonate) has several applications in scientific research:
Chemistry: Used as a protecting group for phenols in organic synthesis. It helps in the selective protection and deprotection of phenolic hydroxyl groups.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where protection of phenolic groups is necessary during multi-step synthesis.
Industry: Applied in the production of polymers and advanced materials where phenolic protection is crucial.
作用机制
The mechanism of action of 1,4-Phenylene di-tert-butyl bis(carbonate) primarily involves the protection of phenolic hydroxyl groups. The tert-butyl carbonate groups prevent unwanted reactions at the phenolic sites during synthetic procedures. The protection is achieved through the formation of a stable carbonate linkage, which can be selectively removed under specific conditions to regenerate the free phenol .
相似化合物的比较
Similar Compounds
Di-tert-butyl dicarbonate: Commonly used as a protecting group for amines.
tert-Butyl phenyl carbonate: Used for the protection of phenols similar to 1,4-Phenylene di-tert-butyl bis(carbonate).
Dimethyl dicarbonate: Utilized in the protection of alcohols and phenols.
Uniqueness
1,4-Phenylene di-tert-butyl bis(carbonate) is unique due to its ability to protect two phenolic hydroxyl groups simultaneously on a 1,4-phenylene ring. This dual protection capability makes it particularly useful in complex synthetic procedures where selective protection and deprotection are required.
属性
IUPAC Name |
tert-butyl [4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-15(2,3)21-13(17)19-11-7-9-12(10-8-11)20-14(18)22-16(4,5)6/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHBOTUNPDMTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)OC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)
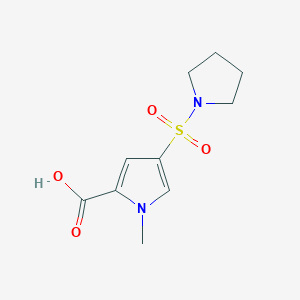
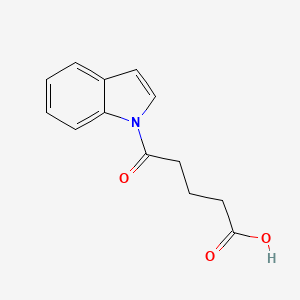

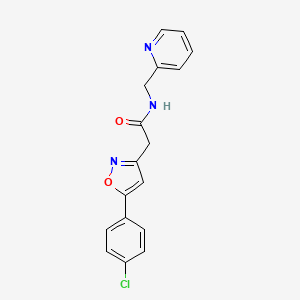
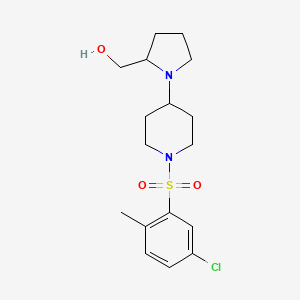
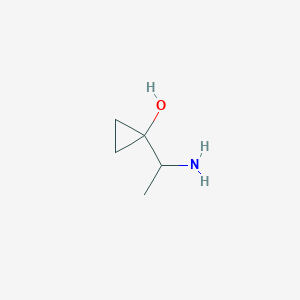
![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)
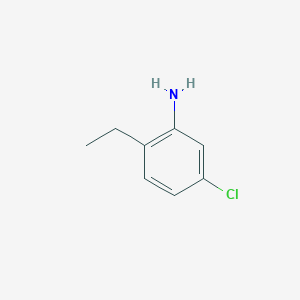
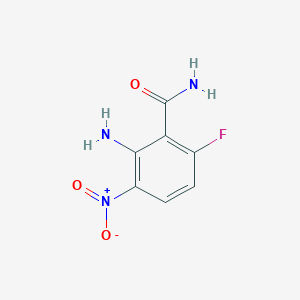
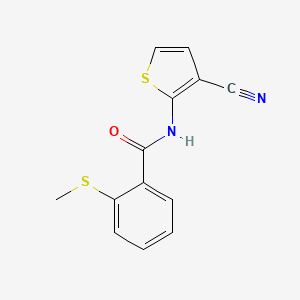
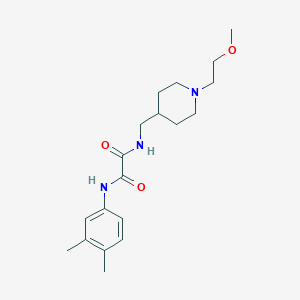
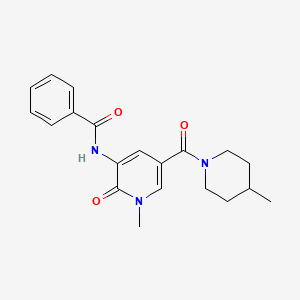
![7-Chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2631968.png)
